molecular formula C15H21NO4 B2383285 tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate CAS No. 277745-51-4

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate

Cat. No.: B2383285
CAS No.: 277745-51-4
M. Wt: 279.336
InChI Key: JWAVLQHTIOGWIE-UHFFFAOYSA-N
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Description

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate: is a chemical compound that features a tert-butyl group, a methoxyphenyl group, and a carbamate moiety

Preparation Methods

The synthesis of tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,10,13H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVLQHTIOGWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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